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Compound of Interest

Compound Name: Isonormangostin

Cat. No.: B598185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isonormangostin, also known as α-mangostin, is a prominent xanthone derivative isolated

from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1][2] This natural product

has garnered significant interest within the scientific community due to its wide array of

biological activities, including antioxidant, anti-inflammatory, and potential anticancer

properties. Accurate structural elucidation and characterization are paramount for its

development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a

cornerstone technique for the unambiguous identification and purity assessment of such

natural products. This application note provides detailed 1H and 13C NMR spectroscopic data

for isonormangostin, along with a standard protocol for data acquisition.

Chemical Structure
Figure 1: Chemical Structure of Isonormangostin (α-mangostin).

1H and 13C NMR Spectroscopic Data
The 1H and 13C NMR spectra of isonormangostin were recorded in deuterated chloroform

(CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as the internal standard.
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1H NMR Data Summary
The 1H-NMR spectrum of isonormangostin is characterized by signals corresponding to a

chelated hydroxyl group, aromatic protons, two prenyl groups, and a methoxy group.[3] A

distinctive feature is the downfield signal of the chelated hydroxyl group at δ 13.76 ppm.[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

13.76 s 1H 1-OH (chelated)

6.84 s 1H H-5

6.30 s 1H H-4

5.29 t 1H Olefinic Methane

4.10 d 2H Prenyl CH2

3.81 s 3H 7-OCH3

3.32 d 2H Prenyl CH2

1.85 s 3H Prenyl CH3

1.79 s 3H Prenyl CH3

1.68 s 6H 2 x Prenyl CH3

Table 1: 1H NMR (400 MHz, CDCl3) chemical shifts and assignments for Isonormangostin.

13C NMR Data Summary
The 13C-NMR spectrum confirms the xanthone skeleton with 24 carbon signals. A key signal is

the chelated carbonyl carbon (C-9) observed at approximately δ 182.0 ppm. The spectrum also

clearly shows the signals for the two prenyl groups and the methoxy carbon.[3]
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Chemical Shift (δ) ppm Carbon Type Assignment

182.0 C C-9

161.6 C C-1

156.9 C C-3

155.6 C C-4a

155.0 C C-6

142.5 C C-7

137.3 C C-8a

132.2 C C-13

131.6 C C-18

123.3 CH C-17

121.6 CH C-12

112.3 C C-2

111.4 C C-8

103.5 C C-5a

101.6 C C-9a

92.9 CH C-4

92.3 CH C-5

61.2 CH3 7-OCH3

26.6 CH2 C-11

25.9 CH3 C-14

25.8 CH3 C-19

21.5 CH2 C-16

18.3 CH3 C-15
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18.0 CH3 C-20

Table 2: 13C NMR (100 MHz, CDCl3) chemical shifts and assignments for Isonormangostin.

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of purified Isonormangostin.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing

0.03% TMS as an internal standard.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

1H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Solvent: CDCl3

Temperature: 25 °C

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 16 ppm

13C NMR Spectroscopy:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b598185?utm_src=pdf-body
https://www.benchchem.com/product/b598185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrometer Frequency: 100 MHz

Solvent: CDCl3

Temperature: 25 °C

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024-2048

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: -10 to 220 ppm

2D NMR Experiments (for structural confirmation): For unambiguous assignment of all proton

and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are recommended. HMBC is particularly useful for identifying long-range

correlations, for instance, between the chelated hydroxyl proton and carbons C-1, C-2, and C-

9a, which confirms the substitution pattern on the xanthone core.[3]

Data Interpretation and Logical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

Isonormangostin using the acquired NMR data.
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Data Acquisition Spectral Analysis

Structure Elucidation

1H NMR Identify Proton Signals
(OH, Aromatic, Prenyl, OMe)

13C NMR Identify Carbon Signals
(C=O, Aromatic, Prenyl, OMe)

2D NMR (COSY, HSQC, HMBC) Correlate Signals
(1H-1H, 1H-13C)

Assign Key Fragments Assemble Full Structure Confirm Isonormangostin Structure

Click to download full resolution via product page

Caption: NMR Data Interpretation Workflow for Isonormangostin.

Conclusion
The provided 1H and 13C NMR data serve as a reliable reference for the identification and

characterization of Isonormangostin (α-mangostin). Adherence to the outlined experimental

protocols will ensure the acquisition of high-quality, reproducible NMR spectra, which is critical

for quality control in research and drug development pipelines. The combination of 1D and 2D

NMR techniques provides a robust method for the complete structural assignment of this

biologically significant natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161566
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161566
https://www.researchgate.net/figure/1-H-NMR-and-13C-Spectra-data-for-a-mangostin-400-MHz-deuterated-chloroform-CDCl-3_tbl1_341137541
https://www.ajchem-a.com/article_209530_18bc1c546ebb781514263c81d4e40eab.pdf
https://www.benchchem.com/product/b598185#1h-and-13c-nmr-spectroscopy-data-of-isonormangostin
https://www.benchchem.com/product/b598185#1h-and-13c-nmr-spectroscopy-data-of-isonormangostin
https://www.benchchem.com/product/b598185#1h-and-13c-nmr-spectroscopy-data-of-isonormangostin
https://www.benchchem.com/product/b598185#1h-and-13c-nmr-spectroscopy-data-of-isonormangostin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b598185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

